4-Chloroisoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN/c10-9-6-11-5-7-3-1-2-4-8(7)9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBEQEEIDWHKVAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40348837 | |

| Record name | 4-chloroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40348837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1532-91-8 | |

| Record name | 4-chloroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40348837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Versatility of a Halogenated Heterocycle

An In-depth Technical Guide to 4-Chloroisoquinoline: Structure, Properties, and Applications

4-Chloroisoquinoline is a heterocyclic aromatic compound characterized by an isoquinoline core with a chlorine atom substituted at the C4 position.[1] Its chemical formula is C₉H₆ClN.[1][2][3][4] This molecule serves as a pivotal building block in the landscape of organic synthesis and medicinal chemistry. The strategic placement of the chlorine atom imparts unique reactivity, making it a versatile intermediate for constructing more complex molecular architectures.[1] Its applications are extensive, ranging from the synthesis of novel pharmaceuticals, particularly kinase inhibitors and receptor antagonists, to the development of new agrochemicals and dyes.[5][6] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, reactivity, and key applications for professionals in research and drug development.

Core Chemical Identity

-

IUPAC Name: 4-chloroisoquinoline[3]

Chemical Structure and Physicochemical Profile

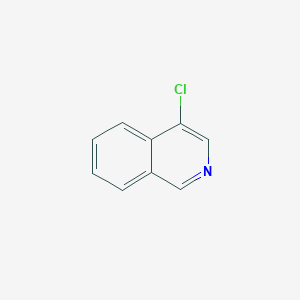

4-Chloroisoquinoline features a fused ring structure, comprising a benzene ring fused to a pyridine ring.[1] The chlorine substituent is located on the pyridine ring at the position adjacent to the ring fusion and opposite the nitrogen atom.

Caption: 2D Chemical Structure of 4-Chloroisoquinoline.

The physicochemical properties of 4-Chloroisoquinoline are summarized in the table below, providing essential data for experimental design and application.

| Property | Value | Source(s) |

| Molecular Weight | 163.60 g/mol | [3][4] |

| Appearance | Colorless to pale yellow or light brown crystalline solid. | [1][5] |

| Melting Point | 27.5-29.5 °C | [4][5] |

| Boiling Point | 130-132 °C at 9 Torr | [4][5] |

| Density | 1.225 g/cm³ at 21 °C | [4][5] |

| Solubility | Soluble in organic solvents like ethanol, benzene, and dimethylformamide. | [5] |

| pKa | 3.30 ± 0.10 (Predicted) | [4][5] |

| InChIKey | LBEQEEIDWHKVAR-UHFFFAOYSA-N | [3][4] |

Synthesis and Experimental Protocols

The synthesis of 4-chloroisoquinolines often involves the chlorination of the corresponding isoquinolinone precursor. A common and effective method utilizes phosphorus oxychloride (POCl₃), which acts as both a chlorinating agent and a dehydrating agent to convert the keto group of isoquinolin-4(1H)-one into the desired 4-chloro derivative.

Rationale for Synthetic Approach

The conversion of a cyclic amide (lactam) or ketone, such as isoquinolin-4(1H)-one, to its corresponding chloro-derivative is a cornerstone transformation in heterocyclic chemistry. Phosphorus oxychloride is the reagent of choice for this reaction due to its high reactivity and the favorable thermodynamics of forming a stable phosphoryl chloride byproduct. The mechanism involves the activation of the carbonyl oxygen by POCl₃, followed by nucleophilic attack of the chloride ion.

Illustrative Synthesis Workflow

Caption: General workflow for the synthesis of 4-Chloroisoquinoline.

Step-by-Step Experimental Protocol

This protocol is adapted from analogous procedures for synthesizing chloro-substituted nitrogen heterocycles.[7]

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add isoquinolin-4(1H)-one (1 equivalent).

-

Reagent Addition: In a well-ventilated fume hood, carefully add phosphorus oxychloride (POCl₃) (10-15 equivalents). POCl₃ often serves as both the reagent and the solvent.

-

Reaction: Heat the mixture to reflux for 3-5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: After completion, allow the reaction mixture to cool to room temperature. Carefully concentrate the mixture under reduced pressure to remove excess POCl₃.

-

Neutralization & Extraction: The residue is cautiously quenched by pouring it onto crushed ice and then neutralized with a 5N aqueous sodium hydroxide solution until basic. The aqueous layer is then extracted three times with dichloromethane (CH₂Cl₂).

-

Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield pure 4-Chloroisoquinoline.[7]

Chemical Reactivity and Synthetic Utility

The reactivity of 4-Chloroisoquinoline is dominated by the C-Cl bond. The electron-withdrawing nature of the isoquinoline nitrogen atom activates the chlorine at the C4 position, making it a good leaving group for nucleophilic aromatic substitution (SₙAr) reactions.[1]

Key Reactions

-

Nucleophilic Aromatic Substitution (SₙAr): This is the most prominent reaction pathway. The chlorine atom can be readily displaced by a wide range of nucleophiles, including amines, thiols, alkoxides, and hydrazines. This allows for the straightforward introduction of diverse functional groups at the C4 position, a critical step in building molecular libraries for drug discovery.[1][8]

-

Cross-Coupling Reactions: 4-Chloroisoquinoline is an excellent substrate for transition-metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig aminations. These reactions enable the formation of C-C, C-N, and C-O bonds, providing powerful tools for synthesizing complex biaryl structures and other elaborate derivatives.[6]

Caption: Major reaction pathways for 4-Chloroisoquinoline.

Applications in Drug Discovery and Medicinal Chemistry

The isoquinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. 4-Chloroisoquinoline provides a direct entry point to novel analogues with diverse biological activities.

-

Kinase Inhibitors: The isoquinoline core can mimic the purine ring of ATP, allowing derivatives to bind to the ATP-binding site of protein kinases. By modifying the C4 position, chemists can introduce functionalities that confer selectivity and potency against specific kinase targets implicated in cancer and inflammatory diseases.[6]

-

Receptor Antagonists: Derivatives of 4-Chloroisoquinoline are used to develop antagonists for various G-protein coupled receptors (GPCRs) and ion channels, playing a role in therapies for central nervous system (CNS) disorders.[6]

-

Antimicrobial Agents: The scaffold has been incorporated into compounds designed to combat bacterial and parasitic infections.[6]

-

Agrochemicals: It is also used in agrochemical research to design new active ingredients for crop protection products.[6]

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be followed when handling 4-Chloroisoquinoline.

-

Hazards: The compound may cause skin and eye irritation. It is potentially harmful if inhaled or swallowed.[5][9]

-

Handling: Work should be conducted in a well-ventilated area or a fume hood.[9][10] Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.[5][9] Avoid direct contact with skin and eyes and prevent the formation of dust or aerosols.[10]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from direct sunlight and incompatible materials.[5][9][10] Recommended storage temperature is often between 2-8°C.[4]

References

-

4-Chloroisoquinoline - ChemBK. (2024). ChemBK. [Link]

-

4-Chloroisoquinoline | C9H6ClN | CID 640974 - PubChem. (n.d.). National Institutes of Health. [Link]

-

4-Chloroisoquinoline - MySkinRecipes. (n.d.). MySkinRecipes. [Link]

-

Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue - MDPI. (n.d.). MDPI. [Link]

Sources

- 1. CAS 1532-91-8: 4-Chloroisoquinoline | CymitQuimica [cymitquimica.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. 4-Chloroisoquinoline | C9H6ClN | CID 640974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Chloroisoquinoline | 1532-91-8 [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. 4-Chloroisoquinoline [myskinrecipes.com]

- 7. 1-Chloro-4-Methylisoquinoline synthesis - chemicalbook [chemicalbook.com]

- 8. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue [mdpi.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. 4-Chloroisoquinoline - Safety Data Sheet [chemicalbook.com]

4-Chloroisoquinoline CAS number and molecular weight

An In-Depth Technical Guide to 4-Chloroisoquinoline: Synthesis, Reactivity, and Applications

Authored by: Gemini, Senior Application Scientist

Introduction

4-Chloroisoquinoline is a pivotal heterocyclic aromatic compound, distinguished by an isoquinoline framework with a chlorine substituent at the fourth position. This seemingly simple molecule is a cornerstone in the fields of medicinal chemistry, drug development, and materials science. Its significance stems from the strategic placement of the chlorine atom, which serves as a versatile chemical handle. The electron-withdrawing nature of the ring nitrogen activates the C4 position, rendering the chlorine an excellent leaving group for both nucleophilic aromatic substitution and a reactive site for palladium-catalyzed cross-coupling reactions. This dual reactivity allows for the facile introduction of a diverse array of substituents, making 4-chloroisoquinoline an invaluable scaffold for constructing complex molecular architectures and exploring structure-activity relationships (SAR) in drug discovery programs. This guide provides an in-depth exploration of its synthesis, core reactivity, and applications for researchers and scientists.

Physicochemical and Structural Data

A clear understanding of a compound's fundamental properties is essential for its effective use in research and development. The key physicochemical data for 4-Chloroisoquinoline are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 1532-91-8 | [1][2] |

| Molecular Formula | C₉H₆ClN | [1] |

| Molecular Weight | 163.60 g/mol | [1][2] |

| Appearance | Colorless to pale yellow crystalline solid | [1][3] |

| Melting Point | 27.5-29.5 °C | |

| Boiling Point | 130-132 °C (at 9 Torr) | |

| Density | 1.225 g/cm³ (at 21 °C) | |

| Solubility | Soluble in organic solvents such as ethanol, benzene, and dimethylformamide. | [3] |

| SMILES | C1=CC=C2C(=C1)C=NC=C2Cl | [1][2] |

| InChI Key | LBEQEEIDWHKVAR-UHFFFAOYSA-N | [2] |

Synthesis of 4-Chloroisoquinoline

The most prevalent and industrially scalable synthesis of 4-chloroisoquinoline involves the chlorination of its corresponding keto-analogue, 4-isoquinolinone (also known as isoquinol-4-one). This transformation is typically achieved using a potent chlorinating agent such as phosphorus oxychloride (POCl₃), which effectively converts the hydroxyl group of the enol tautomer into a chloro group.

The causality behind this choice of reagent is twofold: POCl₃ is highly effective for the deoxygenative chlorination of heteroaromatic ketones and amides, and the reaction byproducts are volatile, simplifying purification. The mechanism proceeds via the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion.

Caption: General workflow for the synthesis of 4-Chloroisoquinoline.

Representative Experimental Protocol: Chlorination of 4-Isoquinolinone

This protocol is based on well-established procedures for the chlorination of analogous heterocyclic ketones.[4][5]

-

Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-isoquinolinone (1 equivalent).

-

Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add phosphorus oxychloride (POCl₃, 5-10 equivalents) to the flask. The reaction is typically performed with POCl₃ serving as both the reagent and the solvent.

-

Reaction: Heat the reaction mixture to reflux (approximately 107 °C) and maintain this temperature for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After cooling the mixture to room temperature, slowly pour it onto crushed ice with vigorous stirring. This step quenches the excess POCl₃.

-

Neutralization: Carefully neutralize the acidic aqueous solution with a base, such as 5N sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, until the pH is basic (~8-9). This will precipitate the crude product.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield pure 4-chloroisoquinoline.

Chemical Reactivity and Synthetic Utility

The synthetic power of 4-chloroisoquinoline lies in the reactivity of its C-Cl bond, which is amenable to a wide range of transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

Palladium-Catalyzed Cross-Coupling Reactions

These reactions are the cornerstone of modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds. 4-Chloroisoquinoline is an excellent substrate for these transformations.

1. Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organoboron species (like a boronic acid) with an organic halide.[6] For 4-chloroisoquinoline, this reaction enables the introduction of various aryl, heteroaryl, or alkyl groups at the C4 position, which is critical for developing analogues in medicinal chemistry.[7][8][9]

The choice of a palladium(0) catalyst, a suitable ligand, and a base is critical for success. The base activates the boronic acid, facilitating the transmetalation step, which is often rate-limiting.[6][10]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

-

Setup: To an oven-dried flask, add 4-chloroisoquinoline (1 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2-3 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

-

Solvent & Degassing: Add a solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water (e.g., 4:1 ratio). Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Reaction: Heat the mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.

-

Work-up & Purification: After cooling, dilute the mixture with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue via column chromatography.

2. Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds between an aryl halide and an amine.[11][12] This reaction has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals.[13] Using 4-chloroisoquinoline, a wide variety of primary and secondary amines can be coupled to generate a library of 4-aminoisoquinoline derivatives. The key to this reaction is the use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BINAP) that facilitate both the oxidative addition and the final reductive elimination steps.[13][14]

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Representative Experimental Protocol: Buchwald-Hartwig Amination

-

Setup: In a glovebox or under an inert atmosphere, charge a vial with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., Cs₂CO₃ or NaOt-Bu, 1.5-2 equiv.).

-

Reagents: Add 4-chloroisoquinoline (1 equiv.) and the desired amine (1.1-1.3 equiv.).

-

Solvent: Add an anhydrous aprotic solvent such as toluene or dioxane.

-

Reaction: Seal the vial and heat to 90-110 °C for 6-24 hours until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up & Purification: Cool the reaction, filter through a pad of celite to remove palladium residues, and concentrate the filtrate. Purify the crude product by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the isoquinoline ring system facilitates direct nucleophilic aromatic substitution (SNAr) at the C4 position.[1] This pathway allows for the introduction of various heteroatom nucleophiles, such as amines, alkoxides, and thiolates, without the need for a metal catalyst, often under thermal conditions.[15][16][17]

Representative Experimental Protocol: Amination via SNAr

-

Setup: In a sealed tube or pressure vessel, combine 4-chloroisoquinoline (1 equiv.) and the desired amine (2-5 equiv.). Using excess amine can also serve as the base.

-

Solvent (Optional): A high-boiling polar aprotic solvent like DMSO or NMP can be used, but in many cases, the neat amine is sufficient.

-

Reaction: Heat the mixture to 120-150 °C for 6-18 hours.

-

Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent. Wash the organic layers to remove excess amine and purify by column chromatography or crystallization.

Applications in Drug Discovery and Development

4-Chloroisoquinoline is a privileged scaffold in medicinal chemistry. The ability to easily modify the C4 position allows for rapid generation of compound libraries to probe the binding pockets of biological targets. It is commonly employed in the synthesis of:

-

Kinase Inhibitors: The isoquinoline core is a well-known hinge-binding motif for many protein kinases. Derivatives synthesized from 4-chloroisoquinoline are explored as inhibitors for targets in oncology and inflammatory diseases.[18]

-

Receptor Antagonists: By modifying the C4 position, chemists can tune the selectivity and potency of compounds targeting various G-protein coupled receptors (GPCRs) and other cell surface receptors.[18]

-

Antimicrobial Agents: The isoquinoline scaffold is present in many natural alkaloids with antimicrobial properties. Synthetic derivatives are developed as potential new antibiotics or antiviral agents.[18]

Safety and Handling

4-Chloroisoquinoline is a chemical reagent that must be handled with appropriate safety precautions.

-

Hazards: It is harmful if swallowed or inhaled and causes skin and serious eye irritation. It may also cause respiratory irritation and damage to organs through prolonged or repeated exposure.

-

Precautions: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid direct contact and inhalation. Store in a tightly sealed container in a cool, dry place away from direct sunlight.[3]

Conclusion

4-Chloroisoquinoline is a highly versatile and valuable building block for chemical synthesis. Its well-defined reactivity, particularly in modern palladium-catalyzed cross-coupling reactions, provides a reliable and efficient platform for the synthesis of diverse and complex molecules. For researchers in drug discovery, materials science, and organic synthesis, a thorough understanding of the properties and reaction protocols associated with 4-chloroisoquinoline is essential for leveraging its full synthetic potential.

References

-

Liang, C., Gu, L., Yang, Y., & Chen, X. (n.d.). ALTERNATE SYNTHESIS OF HSP90 INHIBITOR AT13387. Figshare. Retrieved from [Link]

-

ChemBK. (2024, April 9). 4-Chloroisoquinoline. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 4-Chloroisoquinoline. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Chloroisoquinoline. PubChem Compound Database. Retrieved from [Link]

-

Havrylyuk, D., Zimenkovsky, B., Vasylenko, O., Gzella, A., & Lesyk, R. (2013). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 23(19), 5344–5348. Retrieved from [Link]

-

Juen, M. A., Wunderlich, C. H., Nußbaumer, F., Tollinger, M., Kontaxis, G., Konrat, R., Hansen, D. F., & Kreutz, C. (n.d.). Supporting Information - Excited States of Nucleic Acids Probed by Proton Relaxation Dispersion NMR Spectroscopy. ScienceOpen. Retrieved from [Link]

-

Abdel-Gawad, S. M., El-Gaby, M. S. A., Ghorab, M. M., & El-Sharief, M. A. M. S. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1224-1233. Retrieved from [Link]

-

Wikipedia contributors. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H and 13C NMR Spectroscopic Data for Compounds 1-4. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. Retrieved from [Link]

-

Al-Masoudi, W. A. (2018). Suzuki Miyaura Cross – Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

- Google Patents. (n.d.). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.

-

Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Buchwald Hartwig Coupling. Retrieved from [Link]

-

TMP Chem. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

Sources

- 1. CAS 1532-91-8: 4-Chloroisoquinoline | CymitQuimica [cymitquimica.com]

- 2. 4-Chloroisoquinoline | C9H6ClN | CID 640974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 1-Chloro-4-Methylisoquinoline synthesis - chemicalbook [chemicalbook.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. youtube.com [youtube.com]

- 14. organic-synthesis.com [organic-synthesis.com]

- 15. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. 4-Chloroisoquinoline [myskinrecipes.com]

The Alchemist's Guide to a Privileged Scaffold: A Technical Deep-Dive into the Synthesis of 4-Chloroisoquinoline

Abstract

The isoquinoline nucleus is a cornerstone of medicinal chemistry, forming the structural basis of a vast array of natural products and synthetic pharmaceuticals. Among its halogenated derivatives, 4-chloroisoquinoline stands out as a particularly valuable intermediate, prized for its versatile reactivity in cross-coupling reactions and nucleophilic substitutions, enabling the construction of complex molecular architectures.[1][2] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the primary synthetic strategies to access this critical building block. We will dissect the core methodologies, from the foundational construction of the isoquinoline ring to the targeted introduction of the C4 chlorine substituent, emphasizing the causality behind experimental choices and providing actionable, field-proven protocols.

Strategic Approaches to the Synthesis of 4-Chloroisoquinoline

The synthesis of 4-chloroisoquinoline can be broadly categorized into two strategic approaches:

-

Late-Stage Chlorination: Construction of the isoquinoline core followed by the selective introduction of a chlorine atom at the C4 position.

-

De Novo Synthesis from Chlorinated Precursors: Building the isoquinoline ring system from starting materials that already contain the requisite chlorine atom.

The choice of strategy is often dictated by the availability of starting materials, desired substitution patterns on the carbocyclic ring, and scalability considerations. This guide will explore the most prominent and reliable methods within each of these strategic frameworks.

Late-Stage Chlorination Strategies: Modifying the Pre-formed Isoquinoline Core

This approach is attractive due to the commercial availability of isoquinoline and its derivatives. The primary challenge lies in achieving regioselective chlorination at the C4 position, as the isoquinoline ring possesses multiple sites susceptible to electrophilic attack.

Direct C4 Halogenation via a Dearomatization-Rearomatization Cascade

A recently developed and highly effective method for the direct C4 halogenation of isoquinolines involves a one-pot sequence of Boc₂O-mediated dearomatization, electrophilic halogenation, and acid-promoted rearomatization.[3][4] This strategy offers excellent site selectivity and good functional group tolerance.

Causality of Experimental Choices:

-

Boc₂O-mediated Dearomatization: The reaction of isoquinoline with di-tert-butyl dicarbonate (Boc₂O) transiently disrupts the aromaticity of the pyridine ring, forming a 1,2-dihydroisoquinoline intermediate. This intermediate is activated for subsequent electrophilic attack.

-

Electrophilic Halogenation: The dearomatized intermediate readily reacts with an electrophilic chlorine source (e.g., N-chlorosuccinimide, NCS) at the C4 position.

-

Acid-Promoted Rearomatization: The addition of an acid facilitates the elimination of the Boc group and restores the aromaticity of the isoquinoline ring system, yielding the desired 4-chloroisoquinoline.

Experimental Protocol: Direct C4 Chlorination of Isoquinoline [3][4]

-

To a solution of isoquinoline (1.0 equiv.) in a suitable aprotic solvent (e.g., dichloromethane), add Boc₂O (1.2 equiv.).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the dearomatized intermediate.

-

Add N-chlorosuccinimide (NCS) (1.2 equiv.) to the reaction mixture and continue stirring at room temperature for 2-4 hours, monitoring the reaction by TLC.

-

Upon completion, add an acid (e.g., trifluoroacetic acid, TFA) (2.0 equiv.) and stir for an additional 1 hour to promote rearomatization.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-chloroisoquinoline.

Chlorination of Isoquinoline N-Oxides

Another powerful strategy involves the N-oxidation of the isoquinoline core, which alters the electronic properties of the ring system and directs subsequent chlorination.

Causality of Experimental Choices:

-

N-Oxidation: The nitrogen atom of the isoquinoline is oxidized (e.g., with m-CPBA or H₂O₂) to form the corresponding N-oxide.[5] This transformation activates the C2 and C4 positions towards nucleophilic attack.

-

Chlorination: The isoquinoline N-oxide is then treated with a chlorinating agent such as phosphoryl chloride (POCl₃) or triphenylphosphine in the presence of a chlorine source (e.g., CCl₄ or Cl₃CCN).[6] This results in the regioselective introduction of a chlorine atom, often favoring the C2 or C4 position. Careful optimization of reaction conditions is crucial to maximize the yield of the desired 4-chloro isomer.

Experimental Workflow: Chlorination via N-Oxide

Caption: Workflow for the synthesis of 4-chloroisoquinoline via an N-oxide intermediate.

De Novo Synthesis: Building the Chlorinated Isoquinoline Core

This approach constructs the 4-chloroisoquinoline skeleton from acyclic precursors, offering the advantage of introducing substituents at various positions with high regioselectivity. The classical named reactions for isoquinoline synthesis are the workhorses of this strategy.

The Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction is a robust method for synthesizing isoquinolines through the acid-catalyzed cyclization of a benzalaminoacetal.[7][8][9] To synthesize a 4-chloro-substituted isoquinoline, one would ideally start with a chlorinated benzaldehyde or a chlorinated aminoacetal, though the latter is less common. However, the classical Pomeranz-Fritsch reaction is often limited by harsh reaction conditions and moderate yields.[10]

Logical Relationship: Pomeranz-Fritsch Synthesis

Caption: Logical flow of the Pomeranz-Fritsch isoquinoline synthesis.

The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent, typically a Lewis acid like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅), to form a 3,4-dihydroisoquinoline.[11][12][13] Subsequent dehydrogenation yields the aromatic isoquinoline. To obtain 4-chloroisoquinoline, a starting β-arylethylamide with an appropriately positioned chlorine atom on the aromatic ring would be required.

Causality of Experimental Choices:

-

β-Arylethylamide Formation: A β-phenylethylamine is acylated to form the corresponding amide.

-

Cyclization: The amide is treated with a strong dehydrating Lewis acid. POCl₃ is commonly used and is believed to proceed through a dichlorophosphoryl imine-ester or a nitrilium ion intermediate.[12][14] This intramolecular electrophilic aromatic substitution forms the 3,4-dihydroisoquinoline ring.

-

Dehydrogenation: The resulting dihydroisoquinoline is aromatized, often using a catalyst like palladium on carbon (Pd/C), to furnish the isoquinoline.

Experimental Workflow: Bischler-Napieralski Synthesis

Sources

- 1. 4-Chloroisoquinoline [myskinrecipes.com]

- 2. CAS 1532-91-8: 4-Chloroisoquinoline | CymitQuimica [cymitquimica.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Direct C4 Halogenation of Isoquinolines via a Boc2O-Mediated Dearomatization Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of Isoquinoline N‑Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. organicreactions.org [organicreactions.org]

- 8. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]

- 9. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - JP [thermofisher.com]

- 10. benchchem.com [benchchem.com]

- 11. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 12. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 13. Bischler-Napieralski Reaction [organic-chemistry.org]

- 14. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

An In-depth Technical Guide to the Solubility of 4-Chloroisoquinoline in Organic Solvents

This guide provides a comprehensive exploration of the solubility characteristics of 4-chloroisoquinoline, a critical parameter for its application in organic synthesis, medicinal chemistry, and materials science.[1][2][3] Recognizing the scarcity of consolidated quantitative data, this document emphasizes the fundamental principles governing solubility and provides a robust, field-proven experimental protocol for its precise determination.

Understanding 4-Chloroisoquinoline: A Profile

4-Chloroisoquinoline is a heterocyclic aromatic compound with the molecular formula C₉H₆ClN.[2][4] It typically presents as a colorless to pale yellow crystalline solid.[1] As a key building block, its utility in the synthesis of pharmaceuticals, such as kinase inhibitors and receptor antagonists, as well as dyes and ligands, is well-established.[1][3] The success of synthetic reactions, purification processes, and formulation development hinges on a thorough understanding of its solubility behavior.

Key Physicochemical Properties:

-

Molecular Formula: C₉H₆ClN[2]

-

Appearance: Colorless to pale yellow solid or semi-solid[1][5]

-

Melting Point: Approximately 86-88 °C[1]

-

Structure: A fused ring system comprising a benzene ring and a pyridine ring, with a chlorine substituent at the fourth position.[2]

The presence of the electronegative nitrogen atom in the isoquinoline ring and the chlorine substituent imparts a moderate polarity to the molecule. This structure dictates its interactions with various solvents, forming the basis for predicting and experimentally verifying its solubility.

The Science of Solubility: "Like Dissolves Like"

The principle of "like dissolves like" is the cornerstone of predicting solubility.[6] It posits that substances with similar polarities are more likely to be miscible or soluble in one another. Organic solvents can be broadly categorized based on their polarity, which provides a logical framework for selecting appropriate solvents for 4-chloroisoquinoline.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents possess a hydrogen atom attached to an electronegative atom and can act as hydrogen bond donors.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, THF): These solvents have a significant dipole moment but lack O-H or N-H bonds, meaning they cannot donate hydrogen bonds.

-

Non-Polar Solvents (e.g., Hexane, Toluene, Benzene): These solvents have low dielectric constants and are composed of molecules with minimal charge separation.

Given its moderately polar structure, 4-chloroisoquinoline is expected to exhibit greater solubility in polar aprotic and polar protic solvents compared to non-polar solvents.[1][2]

Caption: Logical framework for predicting solubility based on polarity.

Solubility Profile of 4-Chloroisoquinoline

While literature indicates general solubility in some organic solvents, precise quantitative data is not widely published. The following table summarizes the known qualitative information and provides a template for recording experimentally determined values.

| Solvent Class | Solvent | Qualitative Solubility | Quantitative Value (mg/mL) |

| Polar Protic | Ethanol | Soluble[1] | To be determined |

| Methanol | Soluble | To be determined | |

| Polar Aprotic | Dimethylformamide (DMF) | Soluble[1] | To be determined |

| Dimethyl Sulfoxide (DMSO) | Moderately Soluble | To be determined | |

| Acetone | Moderately Soluble | To be determined | |

| Tetrahydrofuran (THF) | Moderately Soluble | To be determined | |

| Non-Polar | Benzene | Soluble[1] | To be determined |

| Toluene | Likely Soluble | To be determined | |

| Hexane | Likely Insoluble | To be determined |

Authoritative Protocol: Isothermal Shake-Flask Method for Solubility Determination

This section details a self-validating, step-by-step protocol for the quantitative determination of 4-chloroisoquinoline solubility, adapted from standard laboratory methodologies.[6] The causality behind each step is explained to ensure scientific rigor and reproducibility.

Safety & Handling

Causality: Ensuring operator safety and data integrity begins with proper chemical handling. 4-Chloroisoquinoline is harmful if swallowed and causes skin and serious eye irritation.[5][7] Adherence to the Safety Data Sheet (SDS) is mandatory.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[1][8]

-

Ventilation: All operations should be performed in a well-ventilated fume hood.[7]

-

Handling: Avoid direct contact with the skin or inhalation of vapor or dust.[1]

Materials & Reagents

-

4-Chloroisoquinoline (Purity ≥ 95%)[5]

-

Selected Organic Solvents (HPLC or ACS grade)

-

Analytical Balance (± 0.1 mg)

-

Scintillation Vials or Screw-Cap Test Tubes

-

Thermostatic Shaker or Water Bath

-

Syringe Filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric Flasks and Pipettes

-

UV-Vis Spectrophotometer or HPLC system

Experimental Workflow

The following diagram outlines the comprehensive workflow for solubility determination.

Caption: Experimental workflow for solubility determination.

Detailed Step-by-Step Methodology

Step 1: Preparation of Standard Solutions & Calibration Curve

-

Causality: A calibration curve is essential for a self-validating system, correlating the analytical signal (e.g., absorbance) directly to concentration. This ensures the accuracy of the final measurement.

-

Accurately weigh a small amount of 4-chloroisoquinoline and dissolve it in a known volume of the chosen solvent to create a stock solution of known concentration.

-

Perform a series of dilutions from the stock solution to prepare at least five standard solutions of decreasing concentrations.

-

Analyze each standard using the chosen analytical method (e.g., UV-Vis Spectrophotometry).[9]

-

Plot the analytical response versus concentration. The resulting linear regression (R² > 0.99) is the calibration curve.

Step 2: Preparation of Saturated Solutions

-

Causality: Using an excess of the solid ensures that the solvent becomes fully saturated, representing the maximum amount of solute that can be dissolved under the specified conditions.

-

Add an excess amount of 4-chloroisoquinoline (e.g., 50-100 mg) to a vial containing a precise volume (e.g., 2-5 mL) of the organic solvent. The solid should be clearly visible at the bottom.

-

Seal the vial tightly to prevent solvent evaporation.

-

Prepare samples in triplicate for each solvent to ensure statistical validity.

Step 3: Equilibration

-

Causality: The dissolution process requires time to reach a thermodynamic equilibrium. Agitation at a constant temperature ensures the system reaches a stable, saturated state, preventing underestimation of solubility. A period of 24-48 hours is standard for many organic compounds.[6]

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 298.15 K / 25 °C).

-

Agitate the vials for 24 to 48 hours.

-

After agitation, allow the vials to rest for at least 2 hours to let undissolved solids settle.

Step 4: Sampling and Analysis

-

Causality: Filtration is a critical step to remove all undissolved micro-particulates, which would otherwise lead to an overestimation of solubility. Dilution may be necessary to bring the sample concentration within the linear range of the calibration curve.

-

Carefully withdraw a sample of the clear supernatant using a syringe.

-

Immediately pass the solution through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step must be done quickly to minimize temperature changes.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of your calibration curve.

-

Analyze the diluted sample using the same analytical method as the standards (UV-Vis or HPLC).[9][10]

Step 5: Data Calculation

-

Determine the concentration of the diluted sample using the calibration curve equation.

-

Calculate the original concentration in the saturated solution by multiplying the result by the dilution factor.

-

Express the final solubility in appropriate units, typically mg/mL or mol/L.

Conclusion

While qualitative data suggests 4-chloroisoquinoline is soluble in several common organic solvents, this guide provides the necessary framework and a detailed, authoritative protocol for researchers to obtain the precise quantitative data required for advanced applications. By understanding the underlying principles of polarity and adhering to a rigorous, self-validating experimental workflow, professionals in drug development and chemical synthesis can confidently determine the solubility of 4-chloroisoquinoline, ensuring the efficiency and success of their work.

References

-

4-Chloroisoquinoline - Introduction. ChemBK. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Source not specified. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. Source not specified. [Link]

-

How To Determine Solubility Of Organic Compounds? Chemistry For Everyone - YouTube. [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Source not specified. [Link]

-

4-Chloroisoquinoline | C9H6ClN | CID 640974. PubChem - NIH. [Link]

-

Solubility of Organic Compounds. University of Calgary. [Link]

-

4-Chloroisoquinoline. MySkinRecipes. [Link]

-

4-Chloroquinoline | C9H6ClN | CID 69140. PubChem - NIH. [Link]

-

Analytical Method Summaries. Eurofins. [Link]

-

III Analytical Methods. Source not specified. [Link]

-

Analytical methods and achievability. NCBI Bookshelf. [Link]

-

Development of an Extraction Method Based on a Zirconium-based Metal Organic Framework. Analytical and Bioanalytical Chemistry Research. [Link]

-

Organic Solvent Solubility Data Book. CORE. [Link]

-

Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling. MDPI. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. CAS 1532-91-8: 4-Chloroisoquinoline | CymitQuimica [cymitquimica.com]

- 3. 4-Chloroisoquinoline [myskinrecipes.com]

- 4. 4-Chloroisoquinoline | C9H6ClN | CID 640974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Chloroisoquinoline | 1532-91-8 [sigmaaldrich.com]

- 6. youtube.com [youtube.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. fishersci.at [fishersci.at]

- 9. benchchem.com [benchchem.com]

- 10. Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Analysis of 4-Chloroisoquinoline by NMR

This guide provides a comprehensive technical analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data of 4-Chloroisoquinoline. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuances of ¹H and ¹³C NMR spectroscopy as applied to this important heterocyclic scaffold. The content is structured to offer not just data, but a deeper understanding of the underlying principles and experimental considerations that inform spectral interpretation.

Introduction: The Significance of 4-Chloroisoquinoline

4-Chloroisoquinoline is a heterocyclic aromatic compound that serves as a valuable building block in medicinal chemistry and materials science.[1] Its substituted derivatives have shown a range of biological activities, making the precise and unambiguous characterization of its structure paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. A thorough understanding of the NMR spectra of 4-Chloroisoquinoline is therefore essential for confirming its identity, assessing its purity, and guiding the synthesis of novel derivatives.

This guide will provide a detailed examination of the ¹H and ¹³C NMR spectra of 4-Chloroisoquinoline, offering insights into the causal factors behind the observed chemical shifts and coupling constants.

Foundational Principles of NMR Spectroscopy for Isoquinoline Systems

The isoquinoline ring system, a bicyclic aromatic heterocycle, presents a unique electronic landscape that influences the magnetic environment of its constituent protons and carbons. The nitrogen atom, being more electronegative than carbon, exerts a significant deshielding effect on the adjacent C1 and C3 atoms and their attached protons. Furthermore, the aromatic ring current induces characteristic chemical shifts for the protons on the carbocyclic ring.

When a substituent, such as a chlorine atom, is introduced at the 4-position, it further perturbs this electronic distribution through inductive and resonance effects. The electron-withdrawing nature of the chlorine atom is expected to deshield the ortho (C3 and C5) and para (C7) positions, leading to downfield shifts in their respective ¹³C and ¹H NMR signals.

¹H NMR Spectroscopic Analysis of 4-Chloroisoquinoline

A definitive, peer-reviewed source detailing the complete assignment of the ¹H NMR spectrum of 4-Chloroisoquinoline with chemical shifts and coupling constants remains elusive in the readily available literature. However, based on the principles of NMR spectroscopy and analysis of related substituted isoquinolines and 4-chloroquinoline, a predictive analysis can be made. The expected ¹H NMR spectrum would exhibit signals in the aromatic region, typically between 7.0 and 9.0 ppm.

Anticipated ¹H NMR Spectral Features:

-

H1 and H3: These protons, being on the pyridine ring and adjacent to the nitrogen atom, are expected to be the most deshielded and appear at the downfield end of the spectrum. The presence of the chlorine atom at C4 will likely influence the chemical shift of H3 more significantly than H1.

-

Protons on the Carbocyclic Ring (H5, H6, H7, H8): These protons will exhibit complex splitting patterns due to spin-spin coupling. Their chemical shifts will be influenced by the electron-withdrawing effect of the chlorine atom, transmitted through the aromatic system.

For comparative purposes, the ¹H NMR spectral data for the isomeric 4-Chloroquinoline shows distinct signals for its aromatic protons, which can provide a useful reference for predicting the spectrum of 4-Chloroisoquinoline.[2]

¹³C NMR Spectroscopic Analysis of 4-Chloroisoquinoline

The ¹³C NMR spectrum provides a direct view of the carbon framework of the molecule. Each unique carbon atom in 4-Chloroisoquinoline will give rise to a distinct signal. The chemical shifts are highly sensitive to the electronic environment, making ¹³C NMR a powerful tool for structural confirmation.

Predicted ¹³C NMR Chemical Shift Assignments:

Based on general knowledge of substituted aromatic systems and available data for related compounds, the following trends in the ¹³C NMR spectrum of 4-Chloroisoquinoline are anticipated:

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |

| C1 | ~152 | Deshielded due to proximity to the electronegative nitrogen atom. |

| C3 | ~140 | Deshielded by the adjacent nitrogen atom and the attached chlorine atom. |

| C4 | ~135 | The carbon directly attached to the chlorine atom will experience a significant downfield shift due to the electronegativity of chlorine. |

| C4a | ~128 | Quaternary carbon at the ring junction. |

| C5 | ~127 | Aromatic CH group. |

| C6 | ~130 | Aromatic CH group. |

| C7 | ~128 | Aromatic CH group. |

| C8 | ~129 | Aromatic CH group. |

| C8a | ~136 | Quaternary carbon at the ring junction. |

Note: These are predicted values and may vary from experimental data. The definitive assignments would require experimental verification and two-dimensional NMR experiments such as HSQC and HMBC.

Experimental Protocols for NMR Analysis

To ensure the acquisition of high-quality and reproducible NMR data for 4-Chloroisoquinoline, the following experimental protocols are recommended.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic compounds. Ensure the solvent is of high purity to avoid interfering signals.

-

Concentration: Prepare a solution with a concentration of approximately 5-10 mg of 4-Chloroisoquinoline in 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample. TMS provides a reference signal at 0 ppm for both ¹H and ¹³C NMR spectra.

-

Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean NMR tube to prevent magnetic field distortions.

¹H NMR Data Acquisition

-

Spectrometer Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Tuning and Shimming: Tune the probe to the ¹H frequency and shim the magnetic field to achieve optimal homogeneity, resulting in sharp and symmetrical peaks.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Acquisition Time: Set to at least 3-4 seconds to ensure good digital resolution.

-

Relaxation Delay: Use a relaxation delay of 1-2 seconds to allow for full relaxation of the protons between scans.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Perform baseline correction to ensure a flat baseline.

-

Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Analyze the splitting patterns (multiplicities) and measure the coupling constants (J-values).

-

¹³C NMR Data Acquisition

-

Spectrometer Setup: Tune the probe to the ¹³C frequency.

-

Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum by removing C-H coupling.

-

Acquisition Time: Typically around 1-2 seconds.

-

Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) is often necessary for quaternary carbons to fully relax.

-

Number of Scans: A larger number of scans (e.g., 128 or more) is usually required due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply a Fourier transform to the FID.

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm or the solvent signal (e.g., CDCl₃ at 77.16 ppm).

-

Visualization of Key Structural and NMR Concepts

To visually represent the structure of 4-Chloroisoquinoline and the relationships between its atoms for NMR analysis, the following diagrams are provided.

Figure 1. Molecular structure of 4-Chloroisoquinoline with atom numbering.

Figure 2. General workflow for NMR analysis.

Conclusion and Future Outlook

For researchers in drug discovery and development, a robust understanding of the NMR characteristics of 4-Chloroisoquinoline is crucial for the synthesis and characterization of novel bioactive molecules. Future work should focus on obtaining and publishing a complete and unambiguously assigned set of ¹H and ¹³C NMR data for this compound, potentially utilizing advanced 2D NMR techniques such as COSY, HSQC, and HMBC, to provide a definitive reference for the scientific community.

References

- Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and rel

-

4-Chloroisoquinoline | C9H6ClN | CID 640974 - PubChem. National Center for Biotechnology Information. [Link]

- Spectral Assignments and Reference D

-

4-Chloroquinoline | C9H6ClN | CID 69140 - PubChem. National Center for Biotechnology Information. [Link]

- An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides. (URL not available)

-

(PDF) 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives - ResearchGate. [Link]

-

4-Chloroisoquinoline - ChemBK. [Link]

-

4-Chloroquinoline - Optional[1H NMR] - Spectrum - SpectraBase. [Link]

-

1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value - TSI Journals. [Link]

-

4-Chloroquinoline - NIST WebBook. [Link]

- Isoquinoline | C9H7N | MD Topology | NMR | X-Ray. (URL not available)

Sources

The Chlorine Atom in 4-Chloroisoquinoline: A Hub of Reactivity for Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry and materials science, celebrated for its presence in a multitude of bioactive natural products and synthetic compounds. Among its derivatives, 4-chloroisoquinoline stands out as a particularly versatile building block. The chlorine atom at the C4 position is not a mere substituent but an activatable handle, primed for a variety of chemical transformations. This guide provides a deep dive into the reactivity of this pivotal chlorine atom, elucidating the electronic factors that govern its behavior and offering practical insights into its application in key synthetic reactions. We will explore the nuances of nucleophilic aromatic substitution (SNAr) and dissect the mechanisms and applications of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This document is designed to be a comprehensive resource, blending theoretical principles with actionable protocols to empower chemists in their synthetic endeavors.

The Electronic Landscape of 4-Chloroisoquinoline: Why the C4-Position is Activated

The reactivity of the chlorine atom in 4-chloroisoquinoline is a direct consequence of the electronic architecture of the isoquinoline ring system. The presence of the nitrogen atom at position 2 imparts a significant electron-withdrawing effect, polarizing the entire heterocyclic ring. This effect is most pronounced at the α-positions (C1 and C3) and the γ-position (C4) relative to the nitrogen.

The nitrogen atom's electron-withdrawing nature reduces the electron density at the C4 carbon, rendering it electrophilic and susceptible to attack by nucleophiles. This activation is a key feature that distinguishes the reactivity of halo-N-heterocycles from their carbocyclic counterparts like chloronaphthalene.

Furthermore, in the context of nucleophilic aromatic substitution, the nitrogen atom can stabilize the negative charge of the Meisenheimer intermediate formed upon nucleophilic attack at C4 through resonance, lowering the activation energy of the reaction. This stabilization is a critical factor that facilitates the SNAr mechanism, which is otherwise challenging for unactivated aryl halides.

Nucleophilic Aromatic Substitution (SNAr): A Gateway to Diverse Functionalities

Nucleophilic aromatic substitution is a cornerstone of 4-chloroisoquinoline chemistry, providing a direct and often high-yielding route to a wide array of 4-substituted isoquinolines. The reaction proceeds via a two-step addition-elimination mechanism.

Mechanism of SNAr at the C4-Position

The SNAr reaction is initiated by the attack of a nucleophile at the electron-deficient C4 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic system and, importantly, onto the electronegative nitrogen atom. In the subsequent step, the chloride ion is eliminated, and the aromaticity of the isoquinoline ring is restored.

Caption: Generalized SNAr mechanism at the C4-position of 4-chloroisoquinoline.

Key Classes of Nucleophiles and Experimental Considerations

The versatility of the SNAr reaction on 4-chloroisoquinoline allows for the introduction of a wide range of functional groups.

-

Oxygen Nucleophiles (O-Arylation): Alkoxides and phenoxides readily displace the C4-chlorine to form ethers. These reactions are typically performed in the presence of a base such as sodium hydride (for alcohols) or potassium carbonate (for phenols) in a polar aprotic solvent like DMF or DMSO.

-

Nitrogen Nucleophiles (N-Arylation): Primary and secondary amines, including anilines and aliphatic amines, are excellent nucleophiles for this transformation, leading to the synthesis of 4-aminoisoquinolines. These reactions are often carried out in a polar solvent, and a base may be required to neutralize the HCl generated. For less nucleophilic amines, harsher conditions or catalysis may be necessary.

-

Sulfur Nucleophiles (S-Arylation): Thiolates are potent nucleophiles and react smoothly with 4-chloroisoquinoline to yield 4-thioethers. The corresponding thiol is typically deprotonated with a base like sodium ethoxide to generate the nucleophilic thiolate in situ.

Representative Experimental Protocol: Synthesis of 4-Phenoxyisoquinoline

This protocol is a general guideline and may require optimization for specific substrates.

-

Reagents and Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloroisoquinoline (1.0 eq.), phenol (1.2 eq.), and anhydrous potassium carbonate (2.0 eq.).

-

Solvent: Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of approximately 0.5 M with respect to the 4-chloroisoquinoline.

-

Reaction: Heat the reaction mixture to 100-120 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling Reactions: Forging Carbon-Carbon and Carbon-Nitrogen Bonds

While SNAr is powerful, palladium-catalyzed cross-coupling reactions have revolutionized the functionalization of aryl halides, and 4-chloroisoquinoline is an excellent substrate for these transformations. These methods offer access to a broader range of substituents, particularly for the formation of C-C and C-N bonds with high functional group tolerance.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for forming a new carbon-carbon bond between 4-chloroisoquinoline and an organoboron reagent, typically a boronic acid or its ester.

Mechanism: The catalytic cycle involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of 4-chloroisoquinoline to form a Pd(II) complex.

-

Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center.

-

Reductive Elimination: The two organic fragments on the palladium complex couple, forming the C-C bond and regenerating the Pd(0) catalyst.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling of 4-chloroisoquinoline.

Experimental Considerations: The success of a Suzuki-Miyaura coupling hinges on the careful selection of the catalyst system (palladium precursor and ligand), base, and solvent. For less reactive aryl chlorides like 4-chloroisoquinoline, bulky, electron-rich phosphine ligands such as SPhos or XPhos are often required to facilitate the oxidative addition and reductive elimination steps.[1] A variety of bases can be used, with carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) being common choices. A mixture of an organic solvent (e.g., dioxane, toluene) and water is frequently employed.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

-

Setup: In a Schlenk tube, combine 4-chloroisoquinoline (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).

-

Catalyst: Add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%).

-

Solvent and Degassing: Add a mixture of toluene and water (e.g., 4:1 v/v). Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

-

Reaction: Heat the reaction to 80-110 °C and stir for 12-24 hours under an inert atmosphere.

-

Work-up and Purification: After cooling, dilute with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the residue by column chromatography.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds between aryl halides and amines.[2][3] It offers a broader substrate scope and milder conditions compared to traditional methods for N-arylation.

Mechanism: The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition of the 4-chloroisoquinoline to Pd(0), followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the 4-aminoisoquinoline and regenerate the Pd(0) catalyst.[3]

Caption: General experimental workflow for Buchwald-Hartwig amination.

Experimental Considerations: The choice of ligand is critical for successful Buchwald-Hartwig amination of aryl chlorides. Bulky, electron-rich biarylphosphine ligands developed by the Buchwald group (e.g., BrettPhos, RuPhos) are highly effective.[4] Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically required. The reaction is usually carried out in anhydrous, aprotic solvents like toluene or dioxane under an inert atmosphere.

Sonogashira Coupling: C-C (alkyne) Bond Formation

The Sonogashira coupling enables the formation of a C-C bond between 4-chloroisoquinoline and a terminal alkyne, providing access to 4-alkynylisoquinolines.[5][6]

Mechanism: The reaction is typically co-catalyzed by palladium and copper. The palladium cycle involves oxidative addition of the 4-chloroisoquinoline to Pd(0). The copper cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium center. Reductive elimination from the resulting palladium complex affords the product and regenerates the Pd(0) catalyst.[6]

Experimental Considerations: A common catalyst system is a combination of a palladium source like Pd(PPh₃)₂Cl₂ and a copper(I) salt, often CuI.[7] An amine base, such as triethylamine or diisopropylamine, is used both as a base and often as the solvent. The reaction is sensitive to oxygen, so it must be performed under an inert atmosphere.

Comparative Data on the Reactivity of the C4-Chlorine

The following tables provide representative data, drawn from literature on chloroquinolines and related heterocycles, to guide experimental design. Yields are highly substrate and condition dependent.

Table 1: Representative Yields for SNAr Reactions

| Nucleophile | Reagent Example | Conditions | Representative Yield (%) |

| O-Nucleophile | Phenol, K₂CO₃ | DMF, 120 °C | Good |

| N-Nucleophile | Aniline, Et₃N | Ethanol, Reflux | Good to Excellent |

| S-Nucleophile | Thiophenol, NaOEt | Ethanol, Reflux | Good |

Data adapted from analogous reactions with 4-chloroquinolines.[8]

Table 2: Typical Conditions for Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Palladium Source | Ligand | Base | Solvent | Temperature (°C) |

| Suzuki-Miyaura | Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene/H₂O | 80-110 |

| Buchwald-Hartwig | Pd₂(dba)₃ | BrettPhos | NaOt-Bu | Toluene | 80-110 |

| Sonogashira | Pd(PPh₃)₂Cl₂/CuI | - | Et₃N | THF/Et₃N | RT - 60 |

Conclusion

The chlorine atom in 4-chloroisoquinoline is a key functional handle that unlocks a vast chemical space for the synthesis of novel and complex molecules. Its reactivity, governed by the electronic properties of the isoquinoline ring, makes it an excellent substrate for both nucleophilic aromatic substitution and a suite of powerful palladium-catalyzed cross-coupling reactions. By understanding the underlying mechanisms and carefully selecting the appropriate reaction conditions, researchers can leverage the C4-Cl bond to construct diverse libraries of isoquinoline derivatives for applications in drug discovery, materials science, and beyond. This guide serves as a foundational resource, providing both the theoretical framework and practical starting points for the effective utilization of this versatile synthetic building block.

References

- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution on 4-Chloroquinolines. BenchChem.

- El-Gendy, M. A. A. (2010). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 15(4), 2499-2511.

- Singleton, D. A., & Zhang, X. (2014). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.

- Perera, D., Tucker, J. W., & McQuade, D. T. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(5), 524-533.

- Grzybowski, B. A., Burke, M. D., et al. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews.

- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution at the C4 Position of 4-Chloroquinoline-6-carbaldehyde. BenchChem.

- Ali, N. M., et al. (2018). Suzuki Miyaura Cross–Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them.

- Perera, D., Tucker, J. W., & McQuade, D. T. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering.

- Chemistry LibreTexts. (2023).

- Wikipedia. (n.d.).

- Zhang, Y., et al. (2020). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers.

- Anisimov, A. V., et al. (2021). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study.

- Tetrahedron. (2008). ElectronicsAndBooks.

- Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (2021). Beilstein Journal of Organic Chemistry, 17, 2968–2978.

- Dyall, L. K., & Paver, J. E. (1995). Synthesis of 1‐amino‐4‐chloroisoquinoline. A new approach to 1‐aminoisoquinoline. Australian Journal of Chemistry, 48(7), 1237-1242.

- Request PDF. (2025). 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach.

- Wikipedia. (n.d.). Sonogashira coupling.

- Bracher, F., Glas, C., & Wirawan, R. (2018). Synthesis of N-Aryl-1,2,3,4-tetrahydroisoquinolines from N-(2-Bromobenzyl)anilines. Thieme Chemistry.

- Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years.

- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). Molecules, 29(1), 234.

- El-Gendy, H. M., et al. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. ARKIVOC.

- Organic Chemistry Portal. (n.d.). Isoquinoline synthesis.

- Zhong, Y.-L., & Bulger, P. G. (2011). 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride. Organic Syntheses.

- Fors, B. P., & Buchwald, S. L. (2010). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Journal of the American Chemical Society, 132(43), 15914-15917.

- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649.

- Sample, H. C., & Senge, M. O. (2021). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. European Journal of Organic Chemistry, 2021(25), 3564-3581.

- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.

- BenchChem. (2025).

- Green, D. A., et al. (2024). Incorporating Synthetic Accessibility in Drug Design: Predicting Reaction Yields of Suzuki Cross-Couplings by Leveraging AbbVie.

- Torborg, C., & Beller, M. (2009). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point.

- International Journal of New Chemistry. (2024). PDF 1014.01 K.

- BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling with 1-Chloro-3,6-dimethoxyisoquinoline. BenchChem.

- Request PDF. (2025). ChemInform Abstract: 4Aryl8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki-Miyaura Cross-Coupling Approach.

- Ruiz-Castillo, P. (2016). Palladium-catalyzed C-N and C-O cross-coupling reactions. DSpace@MIT.

- Request PDF. (n.d.). Pd-catalyzed C-N Coupling of Primary (Het)arylamines with 5-Substituted 3-Chloro-4H-1,2,6-thiadiazin-4-ones.

- MH Chem. (2022, July 12).

- ResearchGate. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

4-Chloroisoquinoline: A Privileged Scaffold for Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The isoquinoline core is a prominent structural motif found in numerous natural products and synthetic bioactive molecules, marking it as a "privileged scaffold" in medicinal chemistry.[1] Among its derivatives, 4-Chloroisoquinoline stands out as a versatile and highly valuable building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of 4-Chloroisoquinoline, detailing its physicochemical properties, core reactivity, and burgeoning applications across diverse therapeutic areas including oncology, neurodegenerative disorders, and infectious diseases. We will explore the causality behind its utility as a synthetic intermediate, present detailed experimental workflows, and map its role in modulating key biological pathways, offering researchers and drug development professionals a robust framework for leveraging this potent scaffold in their discovery programs.

Introduction to 4-Chloroisoquinoline: The Asset of Asymmetry and Reactivity

4-Chloroisoquinoline is a heterocyclic aromatic organic compound with the molecular formula C₉H₆ClN.[2][3] It consists of a fused benzene and pyridine ring system, characteristic of the isoquinoline core, with a chlorine atom substituted at the C4 position.[2] This substitution is critical; it imparts specific reactivity to the molecule that medicinal chemists can exploit for targeted derivatization.

Typically appearing as a pale yellow to light brown solid, 4-Chloroisoquinoline serves as a foundational intermediate in the synthesis of more complex, biologically active molecules.[2][4] Its utility stems from the electron-withdrawing nature of the ring nitrogen and the chlorine substituent, which activates the C4 position for nucleophilic aromatic substitution (SNAr) reactions.[2][5] This predictable reactivity allows for the strategic introduction of a wide array of functional groups, enabling the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic profiles of drug candidates.

Physicochemical Properties

A clear understanding of a scaffold's physical and chemical properties is fundamental to its application in drug design. The key properties of 4-Chloroisoquinoline are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₆ClN | PubChem[3] |

| Molecular Weight | 163.60 g/mol | PubChem[3] |

| Appearance | Colorless to pale yellow crystalline solid | ChemBK[4] |

| Melting Point | 27.5-29.5 °C | ChemBK[4] |

| Boiling Point | 130-132 °C (at 9 Torr) | ChemBK[4] |

| Solubility | Soluble in organic solvents (e.g., ethanol, benzene, DMF) | ChemBK[4] |

| pKa | 3.30 ± 0.10 (Predicted) | ChemBK[4] |

Core Reactivity: The Gateway to Chemical Diversity

The primary value of 4-Chloroisoquinoline in medicinal chemistry lies in the reactivity of the C-Cl bond. The chlorine atom at the 4-position is an excellent leaving group in nucleophilic aromatic substitution reactions, providing a reliable handle for molecular elaboration. This allows for the coupling of various amines, alcohols, thiols, and other nucleophiles to the isoquinoline core.

Furthermore, 4-Chloroisoquinoline is an ideal substrate for modern cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings.[6] These palladium-catalyzed reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, dramatically expanding the accessible chemical diversity from this single starting material.